
3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various industrial applications due to its reactivity and stability under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of chlorotrimethylsilane with 1-bromo-2-chloromethoxy-ethane in the presence of magnesium and lithium reagents . The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding alcohols or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione is used as a protecting group for hydroxyl and amino groups during multi-step organic syntheses . It is particularly useful in the synthesis of complex molecules where selective protection and deprotection are required .
Biology and Medicine: In biological research, this compound is used in the synthesis of nucleoside analogs and other bioactive molecules. Its ability to protect functional groups makes it valuable in the development of pharmaceuticals and other therapeutic agents .
Industry: Industrially, it is used in the production of specialty chemicals and materials. Its stability and reactivity under specific conditions make it suitable for various applications, including coatings, adhesives, and sealants .
Mechanism of Action
The mechanism by which 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves the protection of hydroxyl and amino groups through the formation of stable silyl ethers . This protection is reversible, allowing for selective deprotection using fluoride ions or other specific reagents . The molecular targets include hydroxyl and amino groups in organic molecules, and the pathways involved are primarily those related to nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
- 2-(Trimethylsilyl)ethoxymethyl chloride
- Chloromethyl 2-trimethylsilylethyl ether
- (2-Chloromethoxyethyl)trimethylsilane
Comparison: Compared to these similar compounds, 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione offers unique advantages in terms of stability and reactivity. Its ability to form stable silyl ethers under mild conditions makes it particularly valuable in complex organic syntheses . Additionally, its selective deprotection properties provide greater control over multi-step synthetic processes .
Properties
IUPAC Name |
3-(2-trimethylsilylethoxymethyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3Si/c1-16(2,3)7-6-15-8-12-9(13)4-5-11-10(12)14/h4-8H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPSKAGEXSUMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)
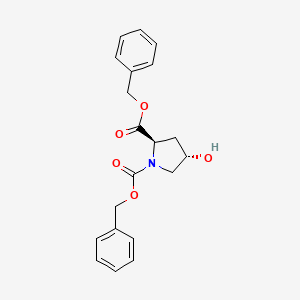
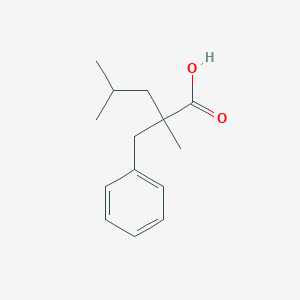
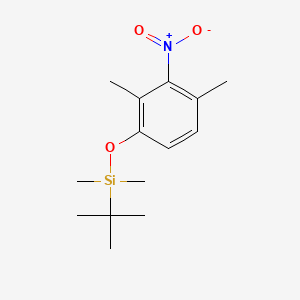
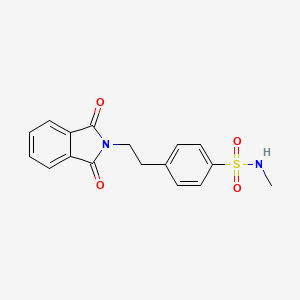
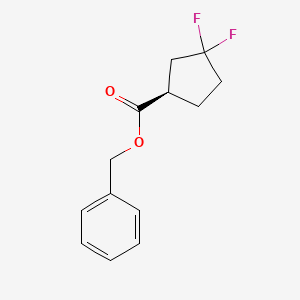
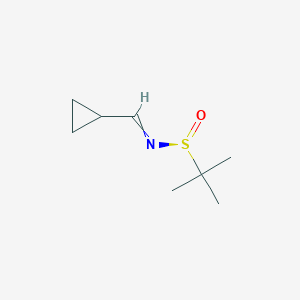
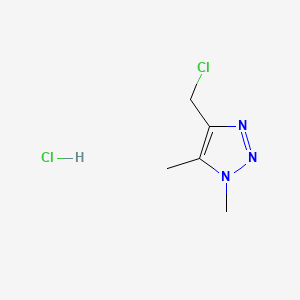
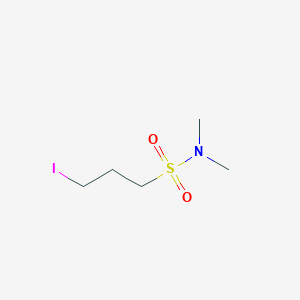
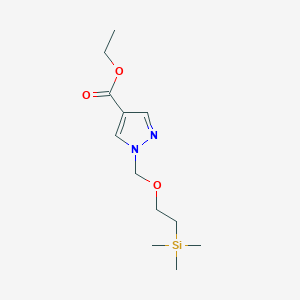
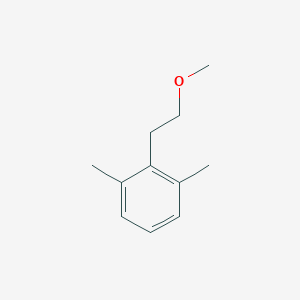
![Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B8263925.png)
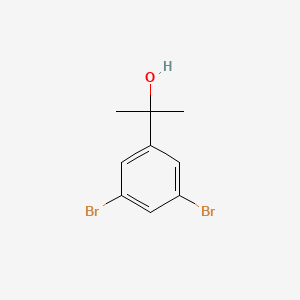
![[3-Ethenyl-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8263928.png)
